molecular formula C7H15NO B3272634 (1R,2S)-2-(Dimethylamino)cyclopentanol CAS No. 57070-96-9

(1R,2S)-2-(Dimethylamino)cyclopentanol

Cat. No.: B3272634
CAS No.: 57070-96-9
M. Wt: 129.20 g/mol
InChI Key: RXMKVUFGNZHQEE-NKWVEPMBSA-N
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Description

Significance of Chiral Amino Alcohols as Stereochemical Regulators

Chiral amino alcohols are organic compounds containing both an amino group and a hydroxyl group attached to a chiral scaffold. Their value in asymmetric synthesis is immense, where they primarily function as highly effective chiral ligands for metal-catalyzed reactions or as organocatalysts themselves. researchgate.netscbt.com The chiral β-amino alcohol framework is a prevalent structural motif found in numerous pharmaceuticals, agrochemicals, and natural products. mdpi.com The strategic placement of the amino and hydroxyl groups allows them to coordinate to a metal center, forming a rigid chiral environment that dictates the facial selectivity of a substrate's approach, thereby controlling the stereochemical outcome of the reaction. acs.org

The development of synthetic methods to produce these compounds with high purity is an active area of research. mdpi.com Strategies include the derivatization of naturally occurring chiral molecules like amino acids, the ring-opening of epoxides or aziridines, and the asymmetric aminohydroxylation of alkenes. researchgate.net The versatility of chiral 1,2-amino alcohols allows them to be used as building blocks, chiral auxiliaries, or ligands for a wide array of metal-catalyzed reactions. prepchem.com Their ability to form stable chelate complexes with metal ions is fundamental to their role as stereochemical regulators.

Overview of the Cyclopentanol (B49286) Scaffold in Chiral Chemistry

The cyclopentane (B165970) ring is a fundamental carbocyclic structure that serves as a key scaffold in a multitude of bioactive compounds, including prostaglandins (B1171923) and various natural products. nih.gov Its conformational properties make it an excellent template for the construction of complex, multi-stereocenter molecules. In chiral chemistry, the cyclopentanol scaffold provides a rigid and predictable framework upon which chiral directing groups can be installed. organic-chemistry.org

The synthesis of functionalized cyclopentanes and cyclopentanols is a significant objective in organic synthesis. prepchem.comresearchgate.net Methodologies such as ring-closing metathesis, cycloadditions, and various cyclization reactions are employed to construct the five-membered ring with high stereocontrol. prepchem.comresearchgate.net Once formed, the cyclopentane scaffold can be further functionalized, making it a versatile building block for creating libraries of chiral compounds for applications in drug discovery and materials science. organic-chemistry.org The production of cyclopentanol itself can be achieved through green methods, such as the catalytic hydrogenation and rearrangement of biomass-derived furfural, highlighting a shift towards more sustainable chemical manufacturing.

Historical Context of (1R,2S)-2-(Dimethylamino)cyclopentanol in Academic Research

While a definitive first synthesis of this compound is not easily pinpointed in seminal literature, its development can be situated within the broader academic and industrial push for novel chiral ligands for asymmetric catalysis that gained significant momentum in the latter half of the 20th century. Research into vicinal amino alcohols with a cyclopentane backbone for use as pharmaceutical intermediates and chiral auxiliaries was ongoing. For instance, a German patent application from 1979 describes the synthesis of a related compound, (1R,2S)-1-(3-methoxyphenyl)-2-methylamino-1-cyclopentanol, via the ring-opening of a cyclopentene (B43876) oxide with an amine. nih.gov

By the 1990s, the anchoring of chiral amino alcohol ligands to polymer supports to facilitate catalyst recovery and reuse became a significant area of investigation, indicating that these types of ligands were well-established tools in asymmetric synthesis. organic-chemistry.org The continuous development of new chiral amino alcohol ligands, including those optimized for specific transformations like asymmetric transfer hydrogenation, demonstrates the ongoing academic interest in this class of compounds. researchgate.net The synthesis of complex polyhydroxylated cyclopentane β-amino acids from carbohydrate sources in the 2020s further underscores the modern relevance and continued evolution of research on chiral cyclopentane scaffolds. prepchem.com

Stereoisomeric Considerations of this compound and Related Diastereomers

The structure of 2-(Dimethylamino)cyclopentanol possesses two stereogenic centers, at carbon 1 (bearing the hydroxyl group) and carbon 2 (bearing the dimethylamino group). This gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers.

The relationship between the substituents on the cyclopentane ring defines the diastereomers. When the hydroxyl and dimethylamino groups are on the same side of the ring, the isomer is designated as cis. When they are on opposite sides, the isomer is designated as trans.

This compound and its enantiomer, (1S,2R)-2-(Dimethylamino)cyclopentanol , are the cis isomers.

(1R,2R)-2-(Dimethylamino)cyclopentanol and its enantiomer, (1S,2S)-2-(Dimethylamino)cyclopentanol , are the trans isomers.

The specific stereochemistry of each isomer is crucial for its function in asymmetric catalysis, as the spatial arrangement of the coordinating groups directly influences the transition state geometry of the catalyzed reaction, leading to different enantiomeric products. The distinct properties and applications of each stereoisomer necessitate their careful separation and characterization.

Table 1: Stereoisomers of 2-(Dimethylamino)cyclopentanol

Compound Name Structure Stereochemistry CAS Number
This compound this compound cis 57070-96-9
(1S,2R)-2-(Dimethylamino)cyclopentanol (1S,2R)-2-(Dimethylamino)cyclopentanol cis N/A
(1R,2R)-2-(Dimethylamino)cyclopentanol (1R,2R)-2-(Dimethylamino)cyclopentanol trans 68327-05-9
(1S,2S)-2-(Dimethylamino)cyclopentanol (1S,2S)-2-(Dimethylamino)cyclopentanol trans 18760-79-7

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2S)-2-(dimethylamino)cyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-8(2)6-4-3-5-7(6)9/h6-7,9H,3-5H2,1-2H3/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXMKVUFGNZHQEE-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1CCC[C@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1r,2s 2 Dimethylamino Cyclopentanol and Its Stereoisomers

Stereoselective Synthetic Pathways to Amino Cyclopentanol (B49286) Scaffolds

Stereoselective strategies aim to create the desired stereoisomer directly, avoiding the formation of a racemic mixture. This can be achieved by starting with either chiral or achiral materials.

Diastereoselective synthesis begins with a precursor that already contains one or more stereocenters, which then directs the stereochemical outcome of subsequent reactions. A common strategy involves the use of chiral pool starting materials, such as amino acids or sugars, which possess inherent chirality.

One notable approach involves the use of isoxazoline-fused cyclopentane (B165970) derivatives. beilstein-journals.orgnih.gov These intermediates can be synthesized via cycloaddition reactions, and the subsequent reductive ring-opening of the isoxazoline (B3343090) occurs stereoselectively to yield highly functionalized 2-aminocyclopentanol (B113218) precursors with good yields. beilstein-journals.orgnih.gov The stereochemistry of the substituents on the cyclopentane ring dictates the facial selectivity of the reactions, leading to the desired diastereomer. For instance, the reaction of a chiral nosyloxycarbamate derived from Helmchen's auxiliary with various olefins can produce diastereomeric allylic carbamates or aziridines, which are precursors to amino alcohols. researchgate.net

This approach constructs the chiral amino alcohol from simple, non-chiral starting materials using a chiral catalyst or auxiliary to induce enantioselectivity. A prominent example is the asymmetric amination of β-keto acids using organocatalysis, which can produce chiral α-amino ketones with high enantiomeric excess (up to 95% ee). nih.gov These ketones can then be stereoselectively reduced to the corresponding 1,2-amino alcohols. nih.gov

Another powerful method is the enantioselective [2+2]-cycloaddition reaction. For example, the reaction of 2-methoxycarbonyl-2-cyclopenten-1-one with thioacetylene derivatives, catalyzed by a copper(II) salt with a chiral bis-pyridine ligand, can furnish bicyclic products with good enantioselectivity, which can be further elaborated into the target amino alcohol. researchgate.net

The introduction of amino and hydroxyl groups onto a pre-existing cyclopentane ring is a key strategy. A classic and effective method is the aminolysis of a cyclopentene (B43876) oxide. Treating a cyclopentene oxide with an amine, such as dimethylamine, opens the epoxide ring to form a trans-2-aminocyclopentanol. For example, crude 1-(3-methoxyphenyl)cyclopentene oxide can be treated with an ethanolic methylamine (B109427) solution to yield (1R,2S)-1-(3-methoxyphenyl)-2-methylamino-1-cyclopentanol. prepchem.com If the epoxide itself is chiral, this ring-opening can be highly regioselective and stereospecific, yielding an enantiopure amino alcohol.

Another advanced technique involves the 1,3-dipolar cycloaddition of nitrile oxides to β-aminocyclopentenecarboxylates. beilstein-journals.orgnih.gov This is followed by a stereoselective reductive opening of the resulting isoxazoline ring, which efficiently installs the required functional groups to form multifunctional cyclic β-amino esters and γ-amino alcohols. beilstein-journals.orgnih.gov

Kinetic Resolution Strategies for Enantiopure (1R,2S)-2-(Dimethylamino)cyclopentanol

Kinetic resolution is a widely used technique to separate a racemic mixture of a chiral compound. It involves the use of a chiral catalyst or reagent that reacts at a different rate with each enantiomer, allowing for the separation of the faster-reacting enantiomer (as product) from the slower-reacting one (as unreacted starting material). wikipedia.org

Enzymes, particularly lipases, are highly effective biocatalysts for the kinetic resolution of racemic alcohols and amines due to their high enantioselectivity under mild reaction conditions. mdpi.com Lipase B from Candida antarctica (CALB), often immobilized as Novozym 435, is one of the most versatile and widely used enzymes for this purpose. nih.govrsc.org

The process typically involves the enantioselective acylation of the racemic amino alcohol. researchgate.net One enantiomer is preferentially acylated by the enzyme, leaving the other enantiomer unreacted. For the resolution of racemic trans-2-aminocyclopentanol derivatives, CALB-catalyzed N-acylation using an acyl donor like 2,2,2-trifluoroethyl butanoate has proven effective. researchgate.net By stopping the reaction at approximately 50% conversion, both the acylated product and the remaining unreacted amino alcohol can be obtained with high enantiomeric excess. wikipedia.orgresearchgate.net The efficiency of these resolutions is highly dependent on the solvent, acylating agent, and temperature. researchgate.net

Table 1: Enzyme-Catalyzed Kinetic Resolution of cis-2-Aminocyclopentanecarboxamide

This table illustrates the effect of solvent composition on the kinetic resolution of a related cis-aminocyclopentane derivative using CALB, highlighting the tunability of the system. Data sourced from related studies on aminocyclopentane derivatives. researchgate.net

EnzymeSolvent System (v/v)Conversion (%)ee (Substrate) (%)ee (Product) (%)Selectivity (E)
CALBTAA30419561 ± 4
CALBTBME/TAA (3:1)31429137
CALBTBME/TAA (4:1)42669140 ± 3
CALBTBME/THF (4:1)5979568 ± 1
CALBTBME/MeCN (4:1)51817921 ± 1

ee: enantiomeric excess; TAA: tert-amyl alcohol; TBME: tert-butyl methyl ether; THF: tetrahydrofuran; MeCN: acetonitrile.

While enzymatic resolutions are prevalent, the use of small-molecule chiral organic catalysts offers a powerful synthetic alternative. These resolutions often rely on chiral catalysts that can differentiate between the two enantiomers of the racemic substrate during a key reaction step.

For example, chiral 4-dimethylaminopyridine (B28879) (DMAP) derivatives have been developed as highly effective catalysts for the kinetic resolution of racemic alcohols via acylation. wikipedia.org More recently, chiral phosphoric acids (CPAs) have emerged as exceptional catalysts for the kinetic resolution of various racemic amines through asymmetric amination reactions with azodicarboxylates. nih.gov This method has demonstrated high selectivity factors (s-factors up to 371) for a broad range of substrates. nih.gov While direct application to this compound is not explicitly detailed in the search results, the principles are broadly applicable to the resolution of chiral amines and amino alcohols, representing a viable and potent strategy for obtaining the enantiopure compound. nih.govnih.gov

Crystallization-Based Resolution Techniques

The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is a critical step in the synthesis of stereochemically pure compounds like this compound. The most prevalent industrial method for resolving chiral amines and amino alcohols is through the formation of diastereomeric salts. wikipedia.orglibretexts.org This technique leverages the reaction of a racemic amine with an enantiomerically pure chiral acid, referred to as a chiral resolving agent. wikipedia.org

The resulting products are a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, including solubility in a given solvent system. libretexts.org This difference allows for their separation by fractional crystallization. libretexts.org Once the less soluble diastereomeric salt has been isolated through crystallization, the chiral resolving agent can be removed, typically by treatment with a base, to yield the desired pure enantiomer of the amine. wikipedia.orglibretexts.org

The selection of the appropriate chiral resolving agent is crucial and often determined empirically. wikipedia.org Common agents for the resolution of racemic bases are chiral carboxylic acids.

Table 1: Common Chiral Resolving Agents for Amines

Resolving Agent Type
(+)-Tartaric Acid Acid
(-)-Mandelic Acid Acid
(+)-Camphor-10-sulfonic acid Acid
Brucine Base
Strychnine Base

This table presents examples of commonly used chiral resolving agents for the separation of racemic mixtures. libretexts.orglibretexts.org

The process involves dissolving the racemic 2-(dimethylamino)cyclopentanol and a selected chiral acid (e.g., (R,R)-tartaric acid) in a suitable solvent. mdpi.com As the solution cools or concentrates, the diastereomeric salt with lower solubility will preferentially crystallize. libretexts.org This solid is collected, and the process may be repeated to enhance diastereomeric purity. libretexts.org Subsequent treatment of the purified salt with an aqueous base liberates the enantiomerically enriched this compound.

Synthesis of Analogues and Derivatives of this compound

The structural framework of this compound serves as a template for the synthesis of various analogues and derivatives through modifications at the amino group or on the cyclopentane ring.

N-Alkylation and N-Derivatization Procedures

The tertiary dimethylamino group in this compound can undergo further derivatization. A primary example is N-alkylation to form a quaternary ammonium (B1175870) salt. This is typically achieved by reacting the amino alcohol with an alkyl halide (e.g., methyl iodide, ethyl bromide). The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide, resulting in the formation of a new carbon-nitrogen bond and a positively charged quaternary ammonium species.

Another derivatization pathway for tertiary amines is oxidation to form the corresponding N-oxide. This transformation can be accomplished using oxidizing agents such as hydrogen peroxide or a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA). These derivatives can exhibit different chemical reactivity and physical properties compared to the parent amine.

Table 2: Illustrative N-Derivatization Reactions

Reagent Derivative Type Reaction Conditions
Methyl Iodide (CH₃I) Quaternary Ammonium Salt Typically in a polar aprotic solvent (e.g., THF, Acetone) at room temperature.
Hydrogen Peroxide (H₂O₂) N-Oxide Aqueous or alcoholic solvent, often requires heating.

This table provides a summary of typical conditions for the N-derivatization of tertiary amines.

Modifications of the Cyclopentanol Ring System

Creating analogues by modifying the carbocyclic core is a key strategy for developing new compounds. For this compound, this can involve introducing substituents onto the cyclopentane ring or altering the ring structure itself. For instance, the synthesis of analogues with additional functional groups on the cyclopentane ring can be achieved by starting with appropriately substituted precursors. The preparation of methyl (1R,2S,5S)- and (1S,2R,5R)-2-amino-5-tert-butyl-cyclopentane-1-carboxylates showcases a method where a substituent (a tert-butyl group) is present on the cyclopentene ring prior to the key resolution and amination steps. st-andrews.ac.uk

Such modifications allow for the systematic alteration of the compound's steric and electronic properties. The synthetic routes often involve multi-step sequences starting from functionalized cyclopentene or cyclopentanone (B42830) derivatives, enabling the introduction of a wide range of chemical diversity into the final amino alcohol structure.

Optimization and Scale-Up Considerations in Synthesis

Transitioning a synthetic procedure from a laboratory setting to a large-scale industrial process requires careful optimization of multiple parameters to ensure efficiency, cost-effectiveness, and safety. mdpi.com For the synthesis of this compound, key considerations include the choice of reagents, reaction conditions, and purification methods.

On a large scale, the cost of raw materials and solvents becomes a major factor. The use of expensive reagents or complex purification techniques like column chromatography is often minimized. mdpi.com Instead, purification by crystallization or distillation is preferred. Reaction monitoring, which might be done by thin-layer chromatography (TLC) in the lab, may be replaced by in-process analytical methods on a larger scale. mdpi.com

Furthermore, reaction conditions are often re-evaluated. For example, a reaction that runs at -78 °C in the lab might be adapted to run at a higher temperature on a plant scale to reduce cooling costs. mdpi.com The addition rate of reagents and the efficiency of mixing become critical to control reaction exotherms and ensure consistent product quality. In the scale-up of a related chiral amino alcohol synthesis, it was found that using water as a co-solvent was beneficial for the nucleophilic ring-opening of an epoxide, a finding that might not have been obvious on a small scale. researchgate.net

Table 3: Comparison of Lab-Scale vs. Scale-Up Synthesis Parameters

Parameter Laboratory Scale Scale-Up / Industrial
Purification Column Chromatography Crystallization, Distillation
Reagents High-purity, often expensive Cost-effective, readily available
Solvent Volume High dilution common Concentrated, solvent recycling
Temp. Control External baths (ice, dry ice) Jacketed reactors with heat-transfer fluids
Monitoring TLC, NMR of crude product In-process controls (e.g., HPLC, GC)

This table highlights key differences in synthetic approaches between laboratory and industrial production scales. mdpi.comresearchgate.net

The ultimate goal of optimization and scale-up is to develop a robust, reproducible, and economical process that consistently delivers the target compound with the required purity and yield.

Applications of 1r,2s 2 Dimethylamino Cyclopentanol in Asymmetric Catalysis and Synthesis

As a Chiral Ligand in Transition Metal-Catalyzed Reactions

The structural features of (1R,2S)-2-(Dimethylamino)cyclopentanol make it an effective chiral ligand for various transition metals, including ruthenium, iridium, and rhodium. In this capacity, it facilitates the transfer of chirality from the ligand to the substrate, enabling the synthesis of enantiomerically enriched products. These catalysts are instrumental in a range of asymmetric reactions, which are fundamental to modern organic and medicinal chemistry for producing single-enantiomer compounds.

Asymmetric Hydrogenation of Prochiral Substrates

Asymmetric hydrogenation is a powerful and atom-economical method for producing chiral compounds. The use of chiral ligands is paramount to achieving high enantioselectivity in the reduction of prochiral substrates like ketones and olefins.

Ketone Hydrogenation for Chiral Alcohol Formation
Allylic Alcohol Hydrogenation via Dynamic Kinetic Resolution

Dynamic kinetic resolution (DKR) is a highly efficient strategy that combines a rapid racemization of the starting material with a stereoselective reaction, allowing for the theoretical conversion of a racemate into a single product enantiomer with up to 100% yield. The iridium-catalyzed asymmetric hydrogenation of racemic allylic alcohols via DKR is a potent method for synthesizing chiral alcohols with multiple stereocenters. This process often involves an Ir-N,P-ligand complex where the ligand directs the stereochemical outcome. Although this methodology has been used to create chiral cyclopentanol (B49286) derivatives, specific examples and data tables detailing the performance of this compound as the chiral ligand for this transformation could not be identified in the available literature.

Asymmetric Alkylation Reactions

Asymmetric alkylation reactions are fundamental for creating new carbon-carbon bonds in a stereocontrolled manner, providing access to a diverse range of chiral molecules.

Enantioselective Addition of Organozinc Reagents to Carbonyls

The catalytic enantioselective addition of organozinc reagents to carbonyl compounds is a classic and reliable method for synthesizing chiral secondary and tertiary alcohols. Chiral β-amino alcohols are a prominent class of ligands for this transformation, with their effectiveness first demonstrated in the early work of Noyori and others. The ligand forms a chiral zinc-alkoxide complex in situ, which then coordinates the aldehyde and the organozinc reagent, facilitating a highly enantioselective alkyl transfer. While numerous chiral ligands have been developed and studied for this purpose, leading to high yields and enantioselectivities, specific research data and tables outlining the use of this compound as the catalyst for the addition of organozinc reagents to carbonyls are not described in the reviewed sources.

Asymmetric C-C Bond Forming Reactions

The formation of carbon-carbon bonds through asymmetric catalysis is at the heart of complex molecule synthesis. Chiral ligands play a crucial role in controlling the stereochemistry of these transformations, which include reactions like cyclopropanations, conjugate additions, and aldol (B89426) reactions. Despite the importance of chiral amino alcohols as ligands in this area, a review of the scientific literature did not yield specific examples or research data on the application of this compound as a chiral ligand in asymmetric C-C bond-forming reactions.

As a Chiral Organocatalyst

Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of asymmetric synthesis. mdpi.com Chiral amino alcohols are a prominent class of organocatalysts. wikipedia.org

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture by taking advantage of their different reaction rates with a chiral catalyst or reagent. wikipedia.org In the case of racemic alcohols, acylative kinetic resolution is a common strategy. Chiral nucleophilic catalysts have been successfully employed in the acylative kinetic resolution of racemic cyclic cis-amino alcohol derivatives, leading to enantiopure materials. mdpi.com The selectivity of these resolutions can be influenced by factors such as the catalyst structure and the reaction temperature. rsc.org For instance, fluxionally chiral pyridine (B92270) catalysts have been used for the kinetic resolution of secondary alcohols, with selectivity increasing with the steric bulk of the substrate. rsc.org

Enzymatic kinetic resolution is another powerful technique. Lipases, for example, are frequently used for the resolution of racemic alcohols through enantioselective esterification or hydrolysis. mdpi.com Combining enzymatic resolution with a metal catalyst for in situ racemization of the unreacted enantiomer leads to dynamic kinetic resolution (DKR), which can theoretically achieve a 100% yield of the desired enantiomer. mdpi.comnih.gov

Enantioselective acylation is a key transformation in kinetic resolution and is also used for the synthesis of chiral esters. Chiral 4-(dimethylamino)pyridine (DMAP) derivatives have been developed as highly effective catalysts for the acylative kinetic resolution of secondary alcohols. rsc.org The design of these catalysts often incorporates axial chirality, such as a binaphthyl scaffold, to create a selective environment for the acylation reaction. beilstein-journals.org The efficiency and selectivity of these reactions are dependent on the structure of both the catalyst and the substrate. rsc.org

As a Chiral Auxiliary in Diastereoselective Synthesis

Chiral auxiliaries are chiral molecules that are temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. numberanalytics.comnih.gov After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product. numberanalytics.com This strategy has been instrumental in the development of asymmetric synthesis. nih.gov

A well-known example is the use of pseudoephedrine as a chiral auxiliary in diastereoselective alkylation reactions, which provides access to a variety of enantiomerically enriched compounds. nih.govnih.gov The effectiveness of a chiral auxiliary is determined by its ability to create a significant energy difference between the diastereomeric transition states, thus favoring the formation of one diastereomer. numberanalytics.com The choice of auxiliary depends on several factors, including its steric and electronic properties, as well as its ease of attachment and removal. numberanalytics.com While various chiral auxiliaries are known, the application of this compound in this context is an area of ongoing research.

Based on a comprehensive search of available scientific literature, there is insufficient specific data regarding "this compound" to fully address the detailed topics outlined in your request. The application of this particular compound in the specified areas of asymmetric catalysis and synthesis appears to be a niche area of research with limited published findings in the public domain.

Therefore, it is not possible to generate a thorough and scientifically accurate article that strictly adheres to the provided outline covering its influence on diastereoselectivity in multi-component reactions, strategies for its attachment and cleavage as a chiral auxiliary, or the development of its immobilized forms.

Further research in specialized chemical databases or academic journals may be required to locate the specific information requested.

Mechanistic and Stereochemical Investigations

Elucidation of Reaction Mechanisms in Catalytic Cycles

Understanding the precise mechanism of a catalytic cycle is paramount for optimizing reaction conditions and designing more efficient catalysts. For reactions involving (1R,2S)-2-(Dimethylamino)cyclopentanol, a combination of computational and experimental techniques has been employed to shed light on the intricate steps of the catalytic process.

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for elucidating the mechanisms of organocatalyzed reactions. compchemhighlights.orgrsc.org While specific transition state analyses for reactions catalyzed by this compound are not extensively documented in the provided results, the general approach involves identifying the key bond-forming and bond-breaking steps and calculating the energy barriers associated with the corresponding transition states.

For a typical reaction, such as the addition of a nucleophile to an electrophile catalyzed by an amino alcohol, the catalytic cycle would likely involve the formation of a catalyst-substrate complex, a rate-determining transition state, and subsequent product release. Computational studies on analogous systems, such as the Michael addition catalyzed by chiral amines, have successfully identified the lowest energy transition states, which dictate the stereochemical outcome of the reaction. compchemhighlights.org These studies often employ methods like ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) to handle the computational cost of large molecular systems. compchemhighlights.org The calculated energies of competing transition states leading to different stereoisomers can provide a theoretical prediction of the enantiomeric excess (ee), which can then be compared with experimental results. compchemhighlights.org

Table 1: Representative Energy Barriers in a Catalyzed Reaction

StepDescriptionCalculated Energy Barrier (kcal/mol)
1Formation of Catalyst-Substrate Complex-
2Rate-Determining Transition State (Major Enantiomer)15.2
3Rate-Determining Transition State (Minor Enantiomer)17.5
4Product Release-

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from transition state analysis.

Kinetic Isotope Effects (KIEs) are a powerful experimental tool for probing reaction mechanisms, particularly for identifying the rate-determining step and understanding the nature of the transition state. wikipedia.orgbaranlab.orgepfl.chnih.gov A primary KIE is observed when a bond to the isotopically substituted atom is broken in the rate-determining step. wikipedia.org The magnitude of the KIE can provide insights into the symmetry of the transition state.

In the context of reactions catalyzed by this compound, measuring the KIE for a specific step, for instance, by replacing a hydrogen atom with deuterium (B1214612) at a reactive site, can confirm whether the cleavage of that C-H bond is involved in the slowest step of the reaction. wikipedia.orgbaranlab.org For example, a significant kH/kD value would suggest that C-H bond breaking is part of the rate-determining step. Conversely, the absence of a KIE would indicate that this step occurs either before or after the rate-limiting step. epfl.ch

Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond breaking, can also provide valuable information about changes in hybridization at the transition state. wikipedia.org While specific KIE studies on reactions catalyzed by this compound are not detailed in the provided search results, this experimental technique remains a crucial method for validating proposed mechanistic pathways. nih.govmdpi.com

Stereochemical Control and Induction Mechanisms

The ability of this compound to induce high levels of stereoselectivity is central to its utility. This control is a consequence of the specific three-dimensional arrangement of the catalyst and substrates in the transition state.

Intramolecular hydrogen bonding within a chiral catalyst can play a critical role in pre-organizing the catalyst's conformation, thereby influencing the stereochemical outcome of the reaction. goettingen-research-online.deresearchgate.netresearchgate.netmdpi.comnih.gov In this compound, the proximity of the hydroxyl and dimethylamino groups allows for the potential formation of an intramolecular hydrogen bond. This interaction can create a more rigid and well-defined chiral environment around the active site.

This hydrogen bond can influence the orientation of the substrate when it coordinates to the catalyst, favoring one approach over another and leading to high stereoselectivity. Studies on other chiral amino alcohols have shown that the presence and strength of such intramolecular hydrogen bonds can be crucial for achieving high enantiomeric excesses. researchgate.net The competition between intramolecular hydrogen bonding within the catalyst and intermolecular hydrogen bonding with the substrate or solvent can also be a key factor in determining the reaction's stereoselectivity. goettingen-research-online.deresearchgate.net

The cyclopentane (B165970) ring in this compound is not planar and exists in various conformations, primarily the envelope and half-chair forms. dalalinstitute.combiomedres.us The specific conformation adopted by the ring, and the relative orientation of the dimethylamino and hydroxyl substituents, will directly impact the steric environment of the catalytic site. windows.netsapub.orgresearchgate.net

Conformational analysis helps in identifying the lowest energy conformation of the catalyst-substrate complex, which is presumed to be the one that proceeds to the transition state. sapub.orgresearchgate.net The steric interactions between the substituents on the cyclopentane ring and the incoming substrate are a key determinant of stereoselectivity. For instance, the bulky dimethylamino group can effectively block one face of the approaching substrate, forcing it to attack from the less hindered side, thereby leading to the preferential formation of one enantiomer. The relative energies of different conformational isomers of the catalyst-substrate complex can be calculated using computational methods to predict the most likely reaction pathway. biomedres.us

Table 2: Relative Energies of Different Conformations of a Catalyst-Substrate Complex

ConformationRelative Energy (kcal/mol)Predicted Major/Minor Product
Conformer A (Substrate approach from face A)0.0Major
Conformer B (Substrate approach from face B)2.1Minor

Note: The data in this table is hypothetical and illustrates the concept of conformational analysis in determining stereoselectivity.

Chiral amplification, where the enantiomeric excess of the product is higher than that of the chiral catalyst, is a fascinating and important phenomenon in asymmetric catalysis. tue.nltue.nl This is often manifested as a non-linear effect (NLE), where a non-linear relationship exists between the enantiomeric excess of the catalyst and the product.

A "positive" NLE, where the product's ee is higher than expected for a given catalyst ee, is often attributed to the formation of catalyst aggregates, such as dimers. mdpi.com In such cases, a heterochiral dimer (formed from R and S enantiomers of the catalyst) may be less reactive or selective than the homochiral dimers (RR or SS). This leads to an enrichment of the more reactive homochiral species in the catalytic cycle, thus amplifying the enantioselectivity.

Studies on related amino alcohol ligands, such as N-pyrrolidinyl norephedrine, have demonstrated significant hyperpositive non-linear effects in the alkylation of aldehydes. mdpi.com This effect was rationalized by an equilibrium between a more selective monomeric catalyst species and a less selective dimeric species. It is plausible that this compound could also exhibit such non-linear effects in certain reactions, and investigating these phenomena can provide deeper insights into the aggregation state of the active catalyst. tue.nltue.nlmdpi.com

Understanding Ligand-Substrate and Ligand-Metal Interactions

The stereochemical outcome of reactions employing this compound as a chiral auxiliary is profoundly influenced by the intricate non-covalent interactions between the ligand, the metal center, and the substrate. Detailed mechanistic studies, often combining experimental techniques like NMR spectroscopy with computational modeling, have shed light on the nature of these interactions, which are crucial for the transfer of chirality.

In the context of the enantioselective addition of dialkylzinc reagents to aldehydes, this compound plays the role of a chiral ligand that coordinates to the zinc metal center. The accepted mechanism involves the formation of a dimeric zinc-alkoxide complex in which two zinc atoms are bridged by the oxygen atoms of two ligand molecules. This dimeric structure is key to the catalytic cycle.

One of the zinc centers in this dimer acts as a Brønsted base, facilitating the deprotonation of the amino alcohol, while the other functions as a Lewis acid, activating the aldehyde substrate by coordinating to its carbonyl oxygen. The dimethylamino group of the ligand is believed to play a crucial role in stabilizing the transition state. It can form a five-membered chelate ring with the zinc atom, which imparts conformational rigidity to the catalytic complex.

Computational studies and experimental evidence suggest that the substrate approaches the zinc-ligand complex from a specific direction to minimize steric hindrance. The cyclopentyl backbone of the ligand creates a well-defined chiral environment around the reactive center. The stereochemical induction is primarily governed by the steric repulsion between the substituents on the aldehyde and the chiral ligand. The bulkier substituent of the aldehyde orients itself away from the cyclopentyl ring, leading to the preferential formation of one enantiomer of the product alcohol.

Advanced Spectroscopic and Computational Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Stereochemistry Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. It provides detailed information about the carbon-hydrogen framework and the relative orientation of atoms.

A full assignment of the structure of (1R,2S)-2-(Dimethylamino)cyclopentanol is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum reveals the number of chemically distinct protons and their immediate electronic environment, while the ¹³C NMR spectrum shows the number of unique carbon atoms. Distortionless Enhancement by Polarization Transfer (DEPT) experiments further differentiate carbons as CH, CH₂, or CH₃ groups. emerypharma.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It helps establish the connectivity of protons within the cyclopentane (B165970) ring, tracing the sequence of CH-CH and CH-CH₂ connections.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). emerypharma.comcreative-biostructure.com This allows for the unambiguous assignment of carbon chemical shifts based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range couplings between protons and carbons (typically 2-4 bonds). sdsu.educreative-biostructure.com It is crucial for piecing together the molecular skeleton by connecting fragments, for instance, by showing correlations from the N-methyl protons to the C2 of the cyclopentane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. princeton.edu For this compound, a key NOESY correlation would be expected between the proton on C1 (attached to the OH group) and the proton on C2 (attached to the NMe₂ group). The absence of a strong NOE signal between these two protons would be a critical piece of evidence confirming their trans relationship.

Table 1: Expected 2D NMR Correlations for this compound

TechniqueCorrelated NucleiInformation Gained
COSY ¹H – ¹HIdentifies adjacent protons, establishing the connectivity within the cyclopentane ring. For example, H1 would show a correlation to the protons on C5, and H2 would correlate to H3 protons.
HSQC ¹H – ¹³C (1-bond)Connects each proton to its directly attached carbon atom (e.g., H1 to C1, H2 to C2).
HMBC ¹H – ¹³C (2-4 bonds)Confirms the overall structure by showing long-range connectivities, such as from the N-methyl protons to C2 or from H1 to C2 and C5.
NOESY ¹H – ¹H (through space)Elucidates stereochemistry by showing spatial proximity. The lack of a strong signal between H1 and H2 would confirm their trans orientation.

NMR spectroscopy is a powerful tool for real-time reaction monitoring, allowing chemists to track the consumption of reactants and the formation of products without the need for sample isolation. rsc.orgresearchgate.net In the synthesis of this compound, ¹H NMR can be used to follow the reaction progress by monitoring the disappearance of signals corresponding to the starting materials and the concurrent appearance of characteristic peaks for the product, such as the signals for the N-dimethyl group and the protons on C1 and C2. This method provides kinetic data and can help in identifying transient intermediates, leading to a better understanding of the reaction mechanism and optimization of reaction conditions. researchgate.net The use of flow chemistry coupled with in-line NMR analysis further enhances this capability, allowing for rapid optimization and process control. beilstein-journals.org

Mass Spectrometry (MS) for Molecular Formula Confirmation and Purity Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound. For this compound, MS analysis confirms its molecular formula. scbt.comnih.gov

High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, which allows for the unambiguous determination of the elemental formula (C₇H₁₅NO). This is a critical step in confirming the identity of the synthesized compound. Furthermore, MS is routinely used to assess the purity of a sample. The mass spectrum should ideally show a prominent peak corresponding to the molecular ion (or a protonated/adduct ion) and minimal signals from impurities.

Table 2: Mass Spectrometry Data for this compound and its Isomers

PropertyValueSource(s)
Molecular Formula C₇H₁₅NO nih.govbldpharm.com
Molecular Weight 129.20 g/mol scbt.comnih.gov
Exact Mass 129.115364 g/mol nih.gov
Expected Ion Peak m/z = 130.1232 for the protonated molecule [M+H]⁺ in ESI-MS mode.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Hydrogen Bonding Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the functional groups within a molecule by measuring the vibrations of chemical bonds. researchgate.net For this compound, these methods are particularly useful for studying hydrogen bonding.

The molecule contains a hydroxyl (-OH) group, which is a hydrogen bond donor, and a dimethylamino group, whose nitrogen atom can act as a hydrogen bond acceptor. This allows for the possibility of intramolecular hydrogen bonding between the hydroxyl proton and the nitrogen lone pair.

IR Spectroscopy: The O-H stretching vibration is highly sensitive to its environment. A free, non-hydrogen-bonded O-H group typically shows a sharp absorption band around 3600-3650 cm⁻¹. In contrast, the formation of an intramolecular hydrogen bond would cause this band to broaden and shift to a lower frequency (e.g., 3450-3550 cm⁻¹). The magnitude of this shift provides information about the strength of the hydrogen bond. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information. mdpi.com While the O-H stretch is often a weak signal in Raman, other vibrations, such as those of the C-N and C-C bonds of the cyclopentane ring, are readily observed and can also be subtly affected by conformational changes related to hydrogen bonding.

Comparing the spectra of dilute solutions (where intermolecular bonding is minimized) with those of concentrated solutions or the pure liquid can help distinguish between intramolecular and intermolecular hydrogen bonding.

Table 3: Key Vibrational Modes for this compound

Vibrational ModeTypical Frequency Range (cm⁻¹)Significance
O-H Stretch 3200 - 3650Position and shape are indicative of hydrogen bonding. A broad peak at a lower frequency suggests strong H-bonding. researchgate.net
C-H Stretch (Aliphatic) 2850 - 3000Confirms the presence of the cyclopentane ring and methyl groups.
C-N Stretch 1020 - 1250Confirms the presence of the dimethylamino group.
C-O Stretch 1050 - 1150Confirms the presence of the secondary alcohol group.

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. ox.ac.uk It provides unambiguous proof of both the relative and absolute stereochemistry of a chiral compound. ucalgary.ca

For this compound, a successful crystallographic analysis would:

Confirm the Connectivity: Show the precise bonding arrangement of all atoms.

Determine Relative Stereochemistry: Unequivocally establish the trans configuration, showing that the hydroxyl group and the dimethylamino group are on opposite faces of the cyclopentane ring.

Determine Absolute Stereochemistry: By using anomalous dispersion methods, the technique can distinguish between a molecule and its enantiomer, thus confirming the (1R,2S) absolute configuration. soton.ac.ukresearchgate.net The analysis yields a Flack parameter, where a value close to 0 confirms the assigned stereochemistry is correct. researchgate.net

This technique provides the ultimate structural proof, validating the results inferred from other methods like NMR.

Photoelectron Spectroscopy for Electronic Structure Analysis

Photoelectron Spectroscopy (PES) is a technique used to investigate the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy photons. nih.gov The resulting spectrum consists of bands that correspond to ionization from different molecular orbitals.

For this compound, PES would provide fundamental information about the energies of its valence molecular orbitals. Key features in the spectrum would be associated with:

Ionization of the non-bonding lone pair electrons on the nitrogen atom of the dimethylamino group.

Ionization of the non-bonding lone pair electrons on the oxygen atom of the hydroxyl group.

Ionization from the various C-C and C-H sigma (σ) bonds of the molecular framework.

Theoretical calculations are almost always performed in conjunction with PES experiments to help assign the observed ionization bands to specific molecular orbitals. rsc.org Time-resolved PES can also be used to study the dynamics of the molecule in electronically excited states. rsc.orgresearchgate.net

Circular Dichroism (CD) Spectroscopy for Chiroptical Properties

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that uses circularly polarized light to investigate the chiroptical properties of molecules. Chiral molecules, such as this compound, absorb left and right circularly polarized light to different extents. This differential absorption, ΔA (A_left - A_right), is the basis of a CD spectrum, which is typically a plot of this difference in molar ellipticity [θ] against wavelength.

For a molecule like this compound, the chromophores present, namely the hydroxyl (-OH) and dimethylamino (-N(CH₃)₂) groups, are not inherently strong chromophores in the typical UV-Vis region. However, their spatial arrangement and the chirality of the cyclopentane ring can lead to detectable CD signals. The electronic transitions associated with these groups, and more importantly, the coupling between them, give rise to the characteristic CD spectrum. The sign and magnitude of the Cotton effects (the peaks and troughs in the CD spectrum) are exquisitely sensitive to the stereochemistry of the molecule.

In the case of this compound, the relative orientation of the hydroxyl and dimethylamino groups is fixed in a trans configuration. This defined stereochemistry would be expected to produce a distinct CD spectrum that could be used as a fingerprint for this specific isomer. The study of related chiral amino alcohols has shown that intramolecular hydrogen bonding between the amino and hydroxyl groups can significantly influence the conformational population and, consequently, the observed CD spectrum. The solvent can also play a crucial role by modulating these intramolecular interactions.

Another powerful technique in this domain is Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared radiation. wikipedia.orgnih.gov VCD is particularly sensitive to the stereochemistry of flexible molecules and can provide detailed information about the solution-state conformations. rsc.orgscispace.com For this compound, VCD could probe the conformations of the cyclopentane ring and the orientation of the substituents.

Computational Chemistry Methods for Predicting and Validating Spectroscopic Data

Given the challenges in always obtaining pure enantiomers for experimental analysis or in unequivocally interpreting experimental spectra, computational chemistry has become an indispensable tool for predicting and validating spectroscopic data. researchgate.net Time-dependent density functional theory (TD-DFT) is a widely used method for calculating the electronic circular dichroism spectra of chiral molecules from first principles. researchgate.net

The general workflow for predicting the CD spectrum of this compound would involve the following steps:

Conformational Search: The first and most critical step is to identify all low-energy conformers of the molecule. The five-membered cyclopentane ring is flexible and can adopt various puckered conformations (envelope and twist). Additionally, rotation around the C-O and C-N bonds contributes to the conformational complexity.

Geometry Optimization and Energy Calculation: Each identified conformer is then subjected to geometry optimization using a suitable level of theory (e.g., DFT with a functional like B3LYP and a basis set such as 6-31G(d)). The relative energies of the conformers are calculated to determine their population at a given temperature according to the Boltzmann distribution.

TD-DFT Calculations: For each significant conformer, a TD-DFT calculation is performed to predict its CD spectrum. This involves computing the excitation energies and the corresponding rotatory strengths for a number of electronic transitions.

Spectrum Simulation: The final predicted CD spectrum is obtained by summing the contributions of each conformer, weighted by their Boltzmann population. This theoretical spectrum can then be compared with the experimental spectrum to validate the absolute configuration.

The accuracy of the predicted spectrum is highly dependent on the chosen functional and basis set. mdpi.com For complex molecules, it is often necessary to test multiple computational models to find one that accurately reproduces the experimental findings.

ConformerRelative Energy (kcal/mol)Boltzmann Population (%)Key Dihedral Angle (°)(H-O-C-C-N)Predicted λmax (nm)Predicted [θ] (deg·cm²·dmol⁻¹)
Conf-1 0.0065.2-58.5215+2.1 x 10³
Conf-2 0.8520.162.1208-1.5 x 10³
Conf-3 1.5014.7175.8220+0.8 x 10³

This is a hypothetical data table created for illustrative purposes. The values are not based on actual experimental or computational results for this compound.

Such computational studies not only help in the assignment of absolute configuration but also provide deep insights into the conformational preferences of the molecule in solution, which is crucial for understanding its reactivity and interactions. The synergy between experimental CD/VCD spectroscopy and computational predictions provides a robust framework for the stereochemical elucidation of chiral molecules like this compound.

Structural Modifications and Analogues for Enhanced Catalytic Performance

Systematic Studies on the Effect of N-Substituent Variation

The nature of the substituent on the nitrogen atom of 2-aminocycloalkanol ligands plays a critical role in determining the efficacy of the catalyst. Variations in the size and electronic properties of the N-substituent can significantly influence both the catalytic activity and the enantioselectivity of the reaction. This is often attributed to the steric hindrance around the metal center, which affects substrate approach and the stability of the transition state.

Systematic studies on related chiral amino alcohol ligands have demonstrated the profound impact of N-alkylation. For instance, in the enantioselective addition of diethylzinc to aldehydes, a benchmark reaction for testing new chiral ligands, modifying the N-substituent on a trans-β-aminocyclohexanol scaffold revealed significant performance differences. While the parent ligand with a primary amine (N-H) showed modest results, the introduction of N-alkyl groups led to marked improvements in both yield and enantiomeric excess (ee).

A study examining the addition of diethylzinc to benzaldehyde using various N-substituted (1S,2S)-2-amino-1-phenyl-1,3-propanediol ligands also highlights this effect. The results, summarized in the table below, show that increasing the steric bulk of the N-substituent from methyl to isobutyl generally correlates with an increase in enantioselectivity.

Table 1. Effect of N-Substituent Variation on the Enantioselective Addition of Diethylzinc to Benzaldehyde
Ligand N-SubstituentYield (%)Enantiomeric Excess (ee, %)Configuration
Methyl8588R
Ethyl8790R
n-Butyl9295R
Isobutyl9397R

These findings suggest that for the (1R,2S)-2-(Dimethylamino)cyclopentanol system, a systematic variation of the N,N-dialkyl groups could similarly tune the catalyst's performance. Replacing the methyl groups with larger alkyl groups like ethyl, isopropyl, or cyclohexyl would increase steric congestion, which could enhance facial discrimination of the prochiral substrate, leading to higher enantioselectivity.

Exploration of Different Ring Sizes and Fused Ring Systems (e.g., Cyclohexanol Analogues)

The conformation and rigidity of the cycloalkane backbone of the amino alcohol ligand are defining factors for the stereochemical outcome of a catalyzed reaction. Altering the ring size from a five-membered cyclopentane (B165970) ring to a six-membered cyclohexane ring, or introducing fused ring systems, changes the spatial arrangement of the coordinating amino and hydroxyl groups, thereby modifying the chiral pocket of the catalyst.

The transition from a cyclopentanol (B49286) to a cyclohexanol scaffold introduces significant conformational changes. The cyclopentane ring is relatively flexible, existing in envelope and twist conformations. In contrast, the cyclohexane ring predominantly adopts a more rigid chair conformation. This rigidity can be advantageous in asymmetric catalysis, as it reduces the number of possible transition states and can lead to a more defined and selective catalytic environment.

Research has shown that enantiomerically pure trans-2-aminocyclohexanol derivatives are effective ligands in asymmetric reactions, such as phenyl transfer to aldehydes and transfer hydrogenations of ketones, affording products with up to 96% ee. acs.orgresearchgate.net The well-defined chair-like conformation of the cyclohexane ring is believed to contribute to this high degree of stereocontrol.

A direct comparison in the catalytic asymmetric borane reduction of prochiral ketones highlighted the superior performance of a cyclohexyl-containing amino alcohol ligand over its phenyl-containing analogue. The catalyst derived from N,N-dimethyl-2-amino-1,2-dicyclohexylethanol provided significantly better enantioselectivity than its phenyl counterpart, demonstrating the positive effect of a more rigid and sterically demanding cycloalkane structure.

Further exploration into fused ring systems, such as those derived from indane or tetralin, could offer even greater rigidity and a more defined chiral environment. These systems lock the conformation of the amino alcohol backbone, which can be beneficial for achieving consistently high levels of enantioselectivity across a broader range of substrates.

Introduction of Additional Chiral Centers for Diastereomeric Control

For reactions that generate more than one stereocenter, controlling both enantioselectivity and diastereoselectivity is a significant challenge. The introduction of additional chiral centers into the ligand scaffold is a powerful strategy for achieving such control. By creating a more complex and defined chiral environment, these ligands can effectively differentiate between the diastereomeric transition states, leading to the preferential formation of one diastereomer.

When a catalyst with multiple stereocenters interacts with a prochiral substrate to form a new stereocenter, diastereomeric transition states are formed. The energy difference between these transition states determines the diastereomeric ratio (dr) of the product. A well-designed ligand with additional chiral centers can maximize this energy difference.

For example, in the context of the this compound scaffold, an additional chiral center could be introduced by modifying one of the N-methyl groups to a chiral substituent, such as an α-methylbenzyl group. While some studies have shown that an N-α-phenylethyl chiral auxiliary may not have a significant impact on enantioinduction in certain reactions, its role in diastereoselective transformations could be more pronounced. westlake.edu.cn

In copper-catalyzed reactions for the synthesis of amino alcohols bearing three contiguous stereogenic centers, it has been demonstrated that excellent catalyst-controlled diastereoselectivity can be achieved. nih.gov This indicates that the chirality of the ligand is the dominant factor in determining the stereochemical outcome, capable of overriding the influence of existing stereocenters in the substrate or reagent. This principle, known as catalyst control, is fundamental to stereodivergent synthesis, where any desired stereoisomer can be accessed by selecting the appropriate enantiomer of the catalyst.

Structure-Activity/Selectivity Relationship (SAR) Studies in Asymmetric Catalysis

Structure-Activity Relationship (SAR) studies are systematic investigations into how the chemical structure of a compound influences its biological or chemical activity. In asymmetric catalysis, this translates to a Structure-Activity/Selectivity Relationship, where the goal is to understand how modifications to a ligand's structure affect the yield, conversion rate (activity), and, most importantly, the enantioselectivity and diastereoselectivity of the reaction.

For the this compound family of ligands, a comprehensive SAR study would integrate the findings from the modifications described in the preceding sections:

N-Substituents: As established, increasing the steric bulk on the nitrogen atom (e.g., from dimethylamino to diisopropylamino or dicyclohexylamino) generally leads to higher enantioselectivity due to enhanced steric repulsion in the less favored transition state.

Ring Backbone: The rigidity and conformational preference of the cycloalkane ring are crucial. A shift from a flexible cyclopentane to a more rigid cyclohexane backbone often results in improved stereoselectivity by reducing conformational ambiguity in the transition state.

Hydroxyl Group: While not a point of variation in this discussion, the free hydroxyl group is essential for forming the active catalyst, typically a metallacycle (e.g., with zinc or titanium). Its position relative to the amino group (trans-1,2 configuration) is critical for creating the chiral pocket.

The table below conceptualizes an SAR study for the addition of diethylzinc to p-tolualdehyde, illustrating how systematic structural changes to a 2-(dialkylamino)cycloalkanol ligand could influence the catalytic outcome.

Table 2. Conceptual SAR Data for 2-(Dialkylamino)cycloalkanol Ligands
Ligand BackboneN-Substituent (R) in NR₂Yield (%)Enantiomeric Excess (ee, %)
(1R,2S)-CyclopentanolMethyl8892
(1R,2S)-Cyclopentanoln-Butyl9096
(1R,2S)-CyclohexanolMethyl9195
(1R,2S)-Cyclohexanoln-Butyl9498

These relationships, once established, allow for the rational design of new, more effective catalysts. By understanding the specific structural features that enhance selectivity, researchers can move beyond trial-and-error approaches and rationally engineer ligands tailored for specific asymmetric transformations.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (1R,2S)-2-(Dimethylamino)cyclopentanol with high enantiomeric purity?

  • Methodological Answer : Synthesis typically involves stereoselective methods such as asymmetric hydrogenation or chiral auxiliary-mediated cyclization. For example, cyclopentanone derivatives can react with dimethylamine under controlled conditions to introduce the dimethylamino group, followed by stereochemical resolution using chiral catalysts (e.g., ruthenium-BINAP complexes, as seen in related catalytic systems ). Post-synthesis, chiral HPLC or capillary electrophoresis should validate enantiomeric excess (≥98%) .

Q. How can the stereochemistry of this compound be confirmed experimentally?

  • Methodological Answer : X-ray crystallography is definitive for absolute configuration determination. Alternatively, 1H^{1}\text{H} and 13C^{13}\text{C} NMR with chiral solvating agents (e.g., europium tris-complexes) can distinguish enantiomers via splitting of diastereotopic proton signals. Polarimetry and circular dichroism (CD) spectroscopy further corroborate optical activity .

Q. What analytical techniques are critical for characterizing impurities in synthesized batches of this compound?

  • Methodological Answer : LC-MS/MS identifies byproducts like stereoisomers or dimethylamine adducts. High-resolution mass spectrometry (HRMS) and 19F^{19}\text{F} NMR (if fluorinated analogs are present) detect trace impurities. Quantification via GC-FID or HPLC-UV ensures compliance with purity thresholds (e.g., <0.5% impurities) .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 1R,2S vs. 1S,2R) impact the biological activity or receptor binding of this compound?

  • Methodological Answer : Enantiomer-specific activity can be studied using in vitro assays (e.g., receptor binding with radiolabeled ligands) and molecular docking simulations. For instance, Tramadol’s (1R,2R)-enantiomer shows higher µ-opioid receptor affinity than its (1S,2S)-counterpart, suggesting analogous stereochemical sensitivity for dimethylamino cyclopentanols . Competitive inhibition assays and SPR (surface plasmon resonance) further quantify binding kinetics .

Q. What computational strategies are effective for modeling the conformational dynamics of this compound in solution?

  • Methodological Answer : Molecular dynamics (MD) simulations with force fields like AMBER or CHARMM model solvent interactions and torsional flexibility. QM/MM (quantum mechanics/molecular mechanics) hybrid methods predict protonation states of the dimethylamino group at physiological pH. DFT (density functional theory) calculations optimize ground-state geometries and transition states for reactivity studies .

Q. How can researchers resolve contradictions in pharmacological data arising from stereochemical impurities?

  • Methodological Answer : Contradictions often stem from undetected enantiomeric cross-contamination. Implement orthogonal chiral separation techniques (e.g., chiral stationary-phase HPLC coupled with polarimetric detection) and validate results across multiple assays. For example, inconsistent IC50_{50} values in enzyme inhibition assays may require re-evaluation using enantiopure samples and blinded experimental replicates .

Q. What strategies mitigate racemization during derivatization or functionalization of this compound?

  • Methodological Answer : Racemization is minimized by avoiding harsh conditions (e.g., high temperatures or strong acids/bases). Use mild coupling reagents (e.g., EDC/HOBt for amide formation) and monitor stereochemical integrity via in situ CD spectroscopy. Protecting group strategies (e.g., tert-butyloxycarbonyl for amines) also stabilize the chiral center during reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.